![molecular formula C20H24N4O5S B2583936 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921885-28-1](/img/structure/B2583936.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H24N4O5S and its molecular weight is 432.5. The purity is usually 95%.
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Scientific Research Applications
Thiophene Analogues and Carcinogenicity
Thiophene analogues, closely related to benzodiazepines and aminobiphenyl compounds, have been synthesized and evaluated for their potential carcinogenicity. These compounds, including "N-(5-phenylthiophen-2-yl)acetamide," have shown activity profiles consistent with known chemistry, indicating potential carcinogenicity. However, their chemical and biological behavior suggests limited in vivo tumorigenic potential, emphasizing the importance of in vitro predictions for new compounds' carcinogenicity (Ashby et al., 1978).
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including benzimidazole and imidazolylpeptides, have been reviewed for their antitumor activities. These compounds, some of which have passed preclinical testing, are significant for developing new antitumor drugs and studying compounds with varying biological properties (Iradyan et al., 2009).
Antioxidant and Anti-inflammatory Agents
The synthesis and evaluation of benzofused thiazole derivatives for antioxidant and anti-inflammatory activities highlight the potential therapeutic applications of such compounds. Certain derivatives exhibited significant anti-inflammatory activity compared to standard references, showcasing the therapeutic potential of structurally similar compounds for developing new anti-inflammatory agents (Raut et al., 2020).
Acetaminophen Degradation by Advanced Oxidation Processes
Studies on the degradation of acetaminophen, a compound structurally related to the chemical , through advanced oxidation processes (AOPs) shed light on the pathways, by-products, and biotoxicity of similar compounds. This research contributes to understanding how such compounds can be effectively degraded, addressing environmental concerns (Qutob et al., 2022).
Redox Mediators in Organic Pollutant Treatment
The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants demonstrates a novel approach to degrading recalcitrant compounds. This enzymatic method, enhanced by redox mediators, suggests a potential application for the degradation or transformation of complex organic molecules in wastewater treatment (Husain & Husain, 2007).
properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c25-10-15-8-21-20(24(15)9-18(26)22-13-3-1-2-4-13)30-11-19(27)23-14-5-6-16-17(7-14)29-12-28-16/h5-8,13,25H,1-4,9-12H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOLSBTUUXOSBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide |
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